

# In-Depth Technical Guide: 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylamine

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## Compound of Interest

Compound Name: C<sub>11</sub>H<sub>21</sub>N<sub>2</sub>O<sub>2</sub>

Cat. No.: B12631338

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An analysis of the chemical properties, synthesis, and potential biological significance of the compound with molecular formula C<sub>11</sub>H<sub>20</sub>IN<sub>2</sub>O<sub>2</sub>.

## Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by the molecular formula C<sub>11</sub>H<sub>20</sub>IN<sub>2</sub>O<sub>2</sub>, with the IUPAC name --INVALID-LINK--amine. While detailed experimental data and established biological roles for this specific molecule are not extensively documented in publicly available literature, this paper extrapolates its likely characteristics and potential applications based on the known properties of its constituent functional groups: a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) hydroxylamine core and an iodoacetamide reactive group. This document serves as a foundational resource for researchers and drug development professionals interested in the potential utility of this and similar compounds as labeling agents, crosslinkers, or targeted therapeutic moieties.

## Chemical Identification and Physicochemical Properties

The compound with the molecular formula C<sub>11</sub>H<sub>20</sub>IN<sub>2</sub>O<sub>2</sub> has been identified in the PubChem database with the CAS Registry Number 25713-24-0.<sup>[1]</sup> Based on its canonical SMILES representation, CC1(CC(CC(N1[O]))(C)C)NC(=O)ClC, the systematic IUPAC name is determined to be --INVALID-LINK--amine.

## Synonyms:

- Due to the limited specific literature on this compound, no common synonyms are readily available. It can be described as an iodoacetamide derivative of 4-amino-TEMPO hydroxylamine.

Table 1: Physicochemical and Predicted Properties

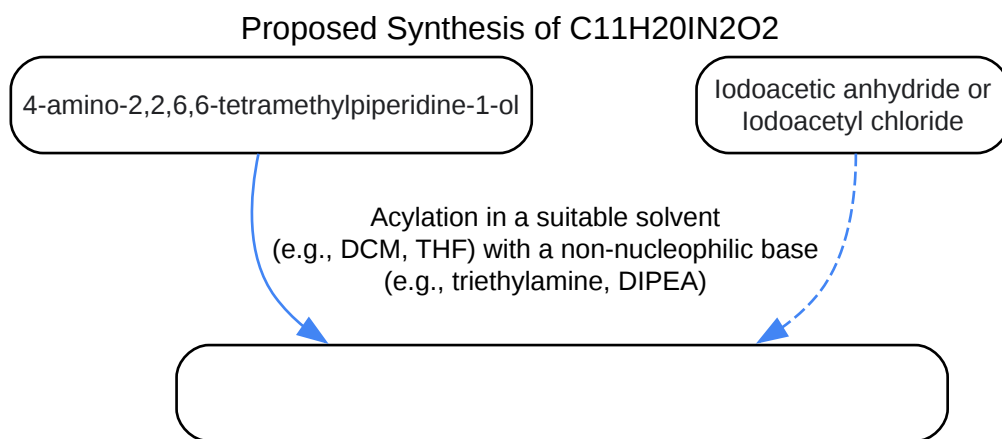
Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>20</sub> IN <sub>2</sub> O <sub>2</sub>	PubChem[1]
IUPAC Name	--INVALID-LINK--amine	Derived from SMILES
CAS Registry Number	25713-24-0	PubChem[1]
Monoisotopic Mass	339.05695 Da	PubChem[1]
Predicted XlogP	1.6	PubChem[1]

## Potential Synthesis and Experimental Protocols

While a specific, published synthesis protocol for --INVALID-LINK--amine was not found, a plausible synthetic route can be proposed based on standard organic chemistry reactions. The logical precursor for this molecule would be 4-amino-2,2,6,6-tetramethylpiperidine-1-ol.

### Proposed Synthetic Pathway:

The synthesis would likely involve the acylation of the primary amine of 4-amino-2,2,6,6-tetramethylpiperidine-1-ol with a suitable iodoacetylating agent, such as iodoacetic anhydride or iodoacetyl chloride.



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Caption: Proposed synthetic route for --INVALID-LINK--amine.

#### General Experimental Protocol for Synthesis:

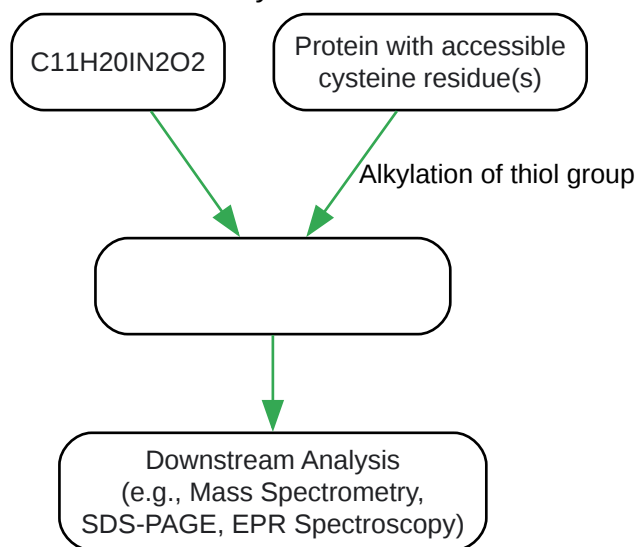
- **Dissolution:** Dissolve 4-amino-2,2,6,6-tetramethylpiperidine-1-ol in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- **Base Addition:** Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution to act as an acid scavenger.
- **Acylation:** Cool the reaction mixture in an ice bath and slowly add a solution of iodoacetic anhydride or iodoacetyl chloride in the same solvent.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

## Potential Biological and Research Applications

The structure of --INVALID-LINK--amine suggests several potential applications in biomedical research, primarily leveraging the properties of the iodoacetamide group as a reactive handle and the TEMPO-related core.

Workflow for Protein Labeling and Analysis:

### Potential Workflow for Cysteine-Reactive Protein Labeling



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Caption: A potential experimental workflow utilizing the compound for protein labeling.

### 3.1. Cysteine-Reactive Probe:

The iodoacetamide functional group is a well-established reactive moiety that selectively forms a stable thioether bond with the sulfhydryl group of cysteine residues in proteins under mild conditions. This makes the compound a potential tool for:

- Protein Labeling: Covalently attaching the TEMPO hydroxylamine core to proteins for subsequent detection or analysis.
- Crosslinking Studies: If bifunctional versions were synthesized, they could be used to study protein-protein interactions.

- **Enzyme Inhibition:** Irreversibly binding to and inhibiting enzymes that have a cysteine residue in their active site.

### 3.2. Spin Labeling for Electron Paramagnetic Resonance (EPR) Spectroscopy:

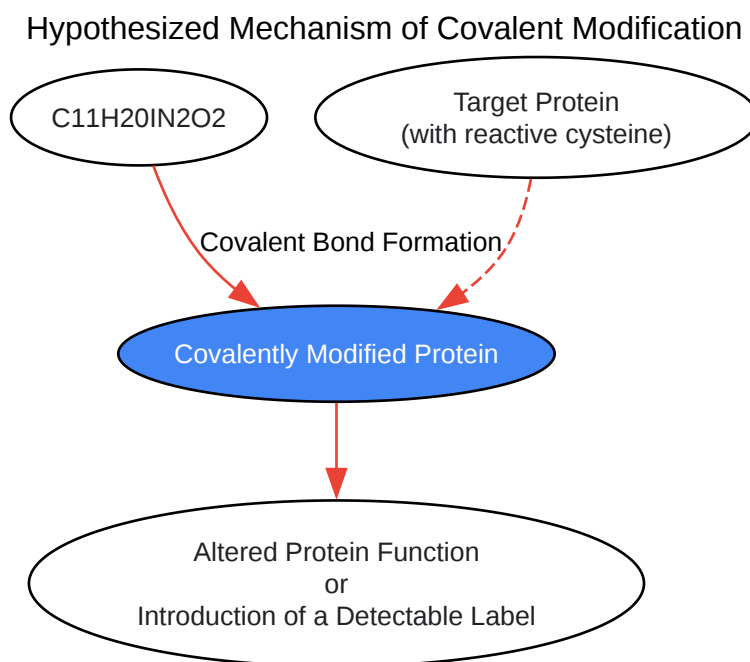
The 2,2,6,6-tetramethylpiperidine core is the basis for the widely used TEMPO spin label. The hydroxylamine form of the compound is the reduced precursor to the stable nitroxide radical. If oxidized, this compound could serve as a spin label for EPR studies to investigate:

- **Protein Structure and Dynamics:** By attaching the label to a specific site on a protein, EPR can provide information about the local environment, conformational changes, and solvent accessibility.
- **Membrane Fluidity:** Spin-labeled molecules can be incorporated into lipid bilayers to probe the dynamics and organization of cell membranes.

## Signaling Pathways and Mechanism of Action

There is no specific information available regarding the involvement of --INVALID-LINK--amine in any signaling pathways. Its mechanism of action would be dictated by the biomolecule it is conjugated to via the iodoacetamide group.

Logical Relationship of Potential Biological Interaction:



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Caption: Logical flow of the compound's potential interaction with a target protein.

If the compound were to target a specific cysteine-containing protein involved in a signaling pathway, it could potentially modulate that pathway through irreversible inhibition. For example, many enzymes, including certain proteases and kinases, rely on a critical cysteine residue for their catalytic activity. Covalent modification of this residue would lead to the inhibition of the enzyme and the downstream signaling events.

## Conclusion

--INVALID-LINK--amine ( $C_{11}H_{20}IN_2O_2$ ) is a molecule with significant potential as a research tool in biochemistry and cell biology. Its bifunctional nature, combining a cysteine-reactive iodoacetamide group with a TEMPO hydroxylamine core, makes it a candidate for applications in protein labeling, spin labeling for EPR spectroscopy, and as a potential covalent inhibitor. While specific experimental data for this compound is sparse, its properties can be inferred from the well-characterized chemistry of its constituent parts. Further research is warranted to synthesize and characterize this molecule and to explore its utility in the aforementioned applications.

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## References

- 1. PubChemLite - 25713-24-0 (C<sub>11</sub>H<sub>20</sub>IN<sub>2</sub>O<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
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